molecular formula C9H10ClN B3324857 5-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 198401-82-0

5-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B3324857
CAS No.: 198401-82-0
M. Wt: 167.63 g/mol
InChI Key: NPYQDVRGIFOHLC-UHFFFAOYSA-N
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Description

5-Chloro-5,6,7,8-tetrahydroquinoline is a chlorinated derivative of tetrahydroquinoline, a nitrogen-containing heterocyclic compound. This compound is known for its unique molecular structure and potential biological activities. It is a solid substance that should be handled in a well-ventilated environment to avoid inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-5,6,7,8-tetrahydroquinoline can be synthesized through various methods. One common approach involves the reaction of pyridine with 1,4-dichlorobutane under an inert atmosphere at 25°C. Aluminum chloride is used as a catalyst in this reaction . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, amides, nitriles, and thioamides .

Scientific Research Applications

5-Chloro-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cholinesterase activity, which is crucial for its potential therapeutic effects . The pathways involved in its action are still under investigation, but it is believed to interact with various cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQDVRGIFOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Hydroxy-5,6,7,8-tetrahydroquinoline from step 1 above was converted to the chloride using the procedure as given in step 2 of Example 3. The crude 5-chloro-5,6,7,8-tetrahydroquinoline was purified by pressurized silica gel column chromatography using 7:3 EtOAc:hexane as eluant. 5-Chloro-5,6,7,8-tetrahydroquinoline was obtained as a pale yellow oil (TLC Rf = 0.40 (8:2 EtOAc:hexane)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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